

chemical properties of 1-(Aminomethyl)cyclopentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Aminomethyl)cyclopentanol

Cat. No.: B1282178

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **1-(Aminomethyl)cyclopentanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **1-(Aminomethyl)cyclopentanol**, a versatile bifunctional molecule. The information presented herein is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

1-(Aminomethyl)cyclopentanol is an organic compound featuring a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group.^{[1][2]} This unique structure imparts properties of both amines and alcohols, influencing its reactivity and solubility.^{[1][2]} The presence of the cyclopentane moiety adds a degree of structural rigidity.^[1] It is soluble in water and can be formulated as a hydrochloride salt to enhance its aqueous solubility.^[2]

Quantitative Data Summary

The key chemical and physical properties of **1-(Aminomethyl)cyclopentanol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	1-(aminomethyl)cyclopentan-1-ol	[2]
CAS Number	45511-81-7	[2]
Molecular Formula	C ₆ H ₁₃ NO	[2]
Molecular Weight	115.17 g/mol	[2]
Appearance	Solid, Light yellow crystalline powder	[1]
Boiling Point	198.049 °C at 760 mmHg	
Flash Point	73.578 °C	
ACD/LogP	-0.11	
Polar Surface Area	46.25 Å ²	
Hydrogen Bond Donors	3	
Hydrogen Bond Acceptors	2	
pKa	Data not readily available in literature	

Synthesis and Reactivity

Synthetic Routes

1-(Aminomethyl)cyclopentanol can be synthesized through various methods. A common and effective approach involves the reduction of 1-hydroxycyclopentane carbonitrile, which can be prepared from cyclopentanone. This two-step process provides a reliable pathway to the target molecule.[\[2\]](#)

Experimental Protocol: Synthesis of 1-(Aminomethyl)cyclopentanol Hydrochloride

The following protocol details the synthesis of the hydrochloride salt of **1-(Aminomethyl)cyclopentanol** from cyclopentanone.

Materials:

- Cyclopentanone
- Zinc bromide ($ZnBr_2$)
- Trimethylsilyl cyanide (TMSCN)
- Lithium aluminum hydride ($LiAlH_4$)
- Tetrahydrofuran (THF)
- Sodium hydroxide (NaOH)
- Diatomaceous earth
- Potassium hydroxide (KOH)
- Sodium sulfate (Na_2SO_4)
- Methyl tert-butyl ether (MTBE)
- 4N HCl in dioxane

Procedure:

- Formation of 1-Hydroxycyclopentane Carbonitrile: To an ice-cooled mixture of cyclopentanone (65.0 mmol) and $ZnBr_2$ (8.00 mmol), slowly add TMSCN (73.4 mmol). Stir the reaction mixture at room temperature for 12 hours.
- Reduction to **1-(Aminomethyl)cyclopentanol**: Slowly add the resulting cyanohydrin solution dropwise to a suspension of $LiAlH_4$ (219 mmol) in THF (30.0 mL) at 0 °C. After the addition is complete, heat the mixture to reflux for 1 hour.

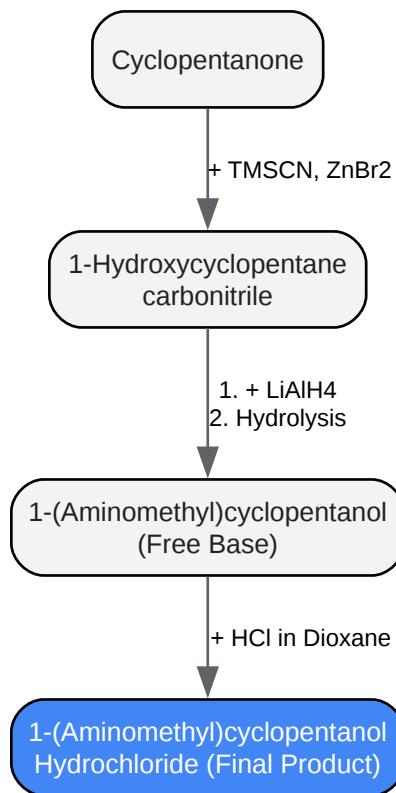
- Work-up: Cool the reaction mixture to room temperature. Under vigorous stirring, slowly and sequentially add water (10.0 mL), 4M aqueous NaOH solution (10.0 mL), and water (10.0 mL).
- Isolation of the Free Base: Remove the insoluble material by filtration through a diatomaceous earth pad. Separate the organic phase and dry it with KOH. Decant the dried organic phase, dry it further over Na_2SO_4 , filter, and concentrate.
- Formation of the Hydrochloride Salt: Dissolve the residue in MTBE (100 mL). Add a 4N HCl solution in dioxane (10.0 mL) and stir at room temperature for 30 minutes.
- Final Product Isolation: Collect the resulting white solid precipitate by filtration to yield **1-(aminomethyl)cyclopentanol** hydrochloride.

Chemical Reactivity

The chemical behavior of **1-(Aminomethyl)cyclopentanol** is dictated by its two functional groups:

- Amino Group: The primary amine is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and salt formation with acids.[2]
- Hydroxyl Group: The tertiary alcohol can be oxidized or can participate in esterification and etherification reactions under appropriate conditions.

Biological and Pharmaceutical Relevance

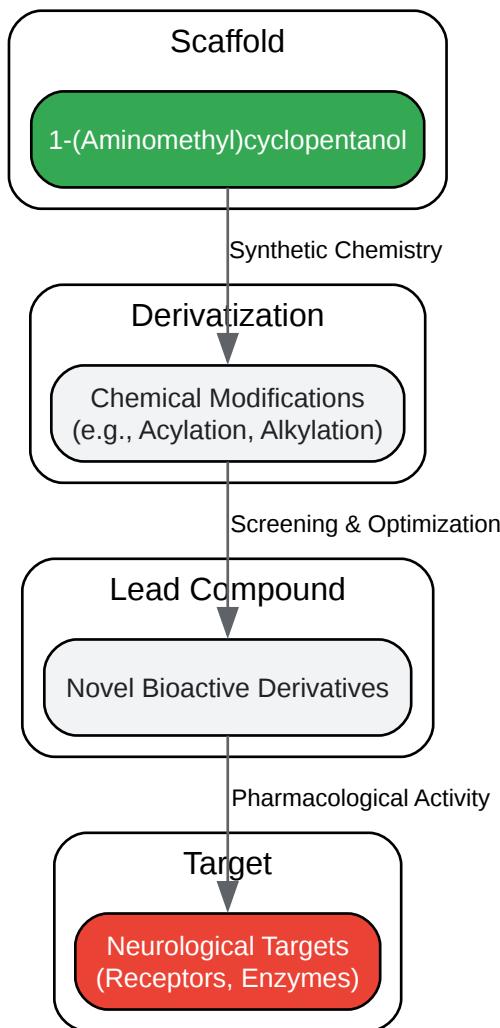

1-(Aminomethyl)cyclopentanol is a valuable building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system.[2] Research has indicated its potential in the development of neuroprotective agents and its ability to interact with neurotransmitter systems.[2] Its structural framework is a key component in the design of novel therapeutic agents for neurological disorders.[2]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-(Aminomethyl)cyclopentanol** hydrochloride from cyclopentanone.

Synthesis of 1-(Aminomethyl)cyclopentanol HCl


[Click to download full resolution via product page](#)

Synthesis of **1-(Aminomethyl)cyclopentanol** HCl

Role in Drug Development

This diagram conceptualizes the role of **1-(Aminomethyl)cyclopentanol** as a scaffold in the development of neurologically active pharmaceutical compounds.

Pharmaceutical Development Pathway

[Click to download full resolution via product page](#)

Pharmaceutical Development Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 45511-81-7: 1-(aminomethyl)cyclopentanol | CymitQuimica [cymitquimica.com]
- 2. Buy 1-(Aminomethyl)cyclopentanol | 45511-81-7 [smolecule.com]
- To cite this document: BenchChem. [chemical properties of 1-(Aminomethyl)cyclopentanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282178#chemical-properties-of-1-aminomethyl-cyclopentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com